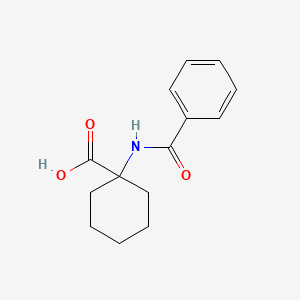

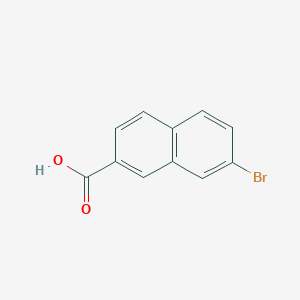

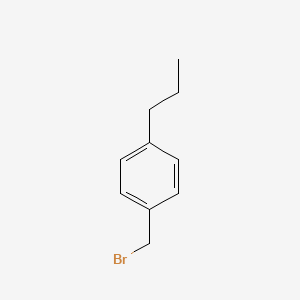

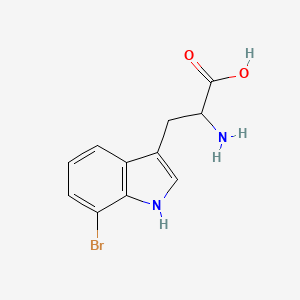

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of amino acids with an indole ring, a structure that is significant in the field of medicinal chemistry due to its resemblance to the essential amino acid tryptophan. The presence of a bromine atom on the indole ring suggests potential for further chemical modifications, making it a valuable synthon for the synthesis of various nitrogen-containing heterocyclic compounds .

Synthesis Analysis

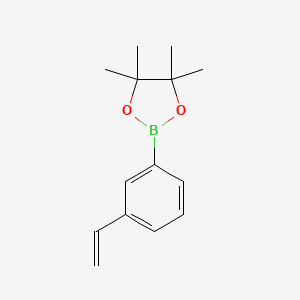

The synthesis of related indole-containing compounds has been demonstrated using halogenated aniline derivatives, which undergo palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to afford corresponding alkynylated aniline derivatives. These intermediates can then be subjected to palladium chloride-mediated heteroannulation to yield novel indole derivatives . Although the specific synthesis of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is not detailed, the methodologies applied to similar compounds suggest that a similar approach could be employed for its synthesis.

Molecular Structure Analysis

The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated, revealing a monoclinic crystal system with specific geometric parameters. The indole ring in this structure is essentially planar, and the crystal is stabilized by hydrogen bonds involving protonated nitrogen atoms, acetic acid, and water molecules . This information provides insight into the potential molecular geometry and intermolecular interactions of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid.

Chemical Reactions Analysis

The presence of the amino group and the bromine substituent on the indole ring of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid suggests that it could participate in various chemical reactions. The amino group could be involved in reactions typical of amino acids, such as N-formylation , while the bromine atom could be a site for nucleophilic substitution reactions or could be involved in cross-coupling reactions similar to those described for the synthesis of related compounds .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid are not provided, the properties of similar compounds can offer some predictions. For instance, the solubility of the compound could be influenced by the presence of the amino and carboxylic acid functional groups, which could allow for interactions with polar solvents. The bromine atom could increase the molecular weight and potentially affect the compound's volatility and density . The crystallographic data of a related compound suggest that it could form colorless crystals, which might also be true for 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

- Summary of Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells .

- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties, including anti-cancer effects .

Application in Multicomponent Reactions

- Summary of Application : Indoles are frequently used in the synthesis of various organic compounds and have been applied in multicomponent reactions .

- Methods of Application : One example is the synthesis of pyrido- and pyrimido-indoles using ethyl 2-amino-1H-indole-3-carboxylates, aromatic aldehydes, and terminal alkynes in the presence of a Brønsted acid such as trifluoroacetic acid .

- Results or Outcomes : The reaction resulted in the successful synthesis of pyrido- and pyrimido-indoles .

Application in Antiviral Activity

- Summary of Application : Indole derivatives have been found to possess antiviral activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different viruses .

Application in Anti-inflammatory Activity

- Summary of Application : Indole derivatives have been found to possess anti-inflammatory activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different inflammatory responses .

Application in Antioxidant Activity

- Summary of Application : Indole derivatives have been found to possess antioxidant activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different oxidative stresses .

Application in Antimicrobial Activity

- Summary of Application : Indole derivatives have been found to possess antimicrobial activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different microbes .

Application in Antidiabetic Activity

- Summary of Application : Indole derivatives have been found to possess antidiabetic activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different types of diabetes .

Application in Antimalarial Activity

- Summary of Application : Indole derivatives have been found to possess antimalarial activity .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different types of malaria .

Application in Anticholinesterase Activities

- Summary of Application : Indole derivatives have been found to possess anticholinesterase activities .

- Results or Outcomes : Various indole derivatives have shown inhibitory activity against different types of cholinesterase .

Application in Antitubercular Activity

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)